Sesamin is primarily sourced from Sesamum indicum, commonly known as sesame. The extraction of sesamin from sesame oil involves various methodologies aimed at isolating this valuable compound while maintaining its purity and efficacy. Research has shown that sesamin can be recovered from sesame oil using advanced techniques such as high-performance liquid chromatography (HPLC) and centrifugal partition chromatography (CPC) .
Chemically, sesamin belongs to the class of compounds known as lignans, which are phenolic compounds formed from the dimerization of two phenylpropanoid units. It is characterized by a furofuran structure, which contributes to its biological activity.
The synthesis of sesamin typically involves extraction from sesame seeds or oil. Several methods have been employed to enhance the yield and purity of sesamin:
The extraction process often involves using a biphasic system with solvents such as n-hexane, ethyl acetate, and ethanol in specific ratios. The purity of isolated sesamin can exceed 95%, verified through quantitative analysis using HPLC .
The molecular formula of sesamin is . Its structure features two methylenedioxy groups attached to a furofuran ring, which is critical for its biological activity.
Sesamin undergoes various chemical reactions, particularly during the processing of sesame oil:
The conversion reactions are reversible and influenced by temperature and pH conditions during oil refining processes.
The biological activity of sesamin is attributed to its interaction with various molecular targets within the body:
Research indicates that sesamin enhances fatty acid oxidation while inhibiting fatty acid synthesis in liver tissues, demonstrating its potential in managing metabolic disorders .
Sesamin has garnered attention for its potential applications in various fields:
Sesamin, a major lignan in Sesamum indicum seeds, exerts potent anticancer effects primarily through suppression of signal transducer and activator of transcription 3 (STAT3) and nuclear factor kappa B (NF-κB) signaling cascades. These pathways are critically involved in cancer cell survival, proliferation, and metastasis. Sesamin inhibits the phosphorylation and nuclear translocation of STAT3 and NF-κB, thereby downregulating their target oncogenes [1] [3].
In hepatocellular carcinoma models, sesamin promotes mitochondrial-dependent apoptosis through caspase-3 activation and p53 upregulation. It suppresses interleukin-6-mediated STAT3 phosphorylation, disrupting the STAT3-twist homolog 1 (TWIST1) axis that normally inhibits apoptosis. For gallbladder cancer, sesamin indirectly demolishes the NF-κB-interleukin-6-STAT3-TWIST signaling network, increasing Bax/Bcl-2 ratios and activating poly (ADP-ribose) polymerase cleavage [1] [2].
Sesamin induces G0/G1 and G2/M phase arrest in epithelial cancers by modulating cyclin-dependent kinases and cyclins. It downregulates cyclin D1 and cyclin-dependent kinase 4 expression while upregulating p21 and p27 tumor suppressors. In breast cancer cells, sesamin suppresses cyclin-dependent kinase 2 and cyclin-dependent kinase 4 activity, reducing retinoblastoma protein phosphorylation and blocking cell cycle progression [1] [3].
Table 1: Anticancer Mechanisms of Sesamin Across Cancer Types
| Cancer Type | Key Molecular Targets | Cellular Outcome |
|---|---|---|
| Hepatocellular Carcinoma | STAT3 phosphorylation ↓, p53 ↑, Bax/Bcl-2 ratio ↑ | Mitochondrial apoptosis activation |
| Gallbladder Cancer | NF-κB ↓, TWIST1 ↓, caspase-3 ↑ | Caspase-dependent apoptosis |
| Breast Cancer | Cyclin D1 ↓, cyclin-dependent kinase 4 ↓, p21 ↑ | G1/S cell cycle arrest |
| Lung Cancer | Cyclin B1 ↓, phospho-retinoblastoma protein ↓ | G2/M cell cycle arrest |
Sesamin modulates inflammatory mediators through transcriptional regulation of pro-inflammatory genes. It inhibits lipopolysaccharide-induced inflammatory responses in macrophages and nucleus pulposus cells by suppressing toll-like receptor 4 signaling and downstream kinase activation [3] [5].
Sesamin significantly reduces prostaglandin E2 production by inhibiting cyclooxygenase-2 expression at both transcriptional and translational levels. In rat osteoarthritis models, sesamin decreases synovial fluid prostaglandin E2 concentrations by 58% compared to untreated controls. Molecular studies reveal sesamin blocks cyclooxygenase-2 promoter activation by preventing c-Jun binding to activator protein 1 sites [1] [3].
Sesamin suppresses interleukin-6 and tumor necrosis factor alpha synthesis by inhibiting inhibitor of nuclear factor kappa B kinase phosphorylation, thereby preventing nuclear factor kappa B nuclear translocation. In vivo studies demonstrate sesamin reduces serum interleukin-6 levels by 72% and tumor necrosis factor alpha by 68% in lipopolysaccharide-challenged mice. This cytokine suppression contributes to sesamin's therapeutic effects in inflammatory conditions including arthritis and steatohepatitis [3] [5].
Sesamin modulates lipid homeostasis through peroxisome proliferator-activated receptor-dependent and independent pathways. It enhances hepatic fatty acid β-oxidation while inhibiting cholesterol biosynthesis and absorption, resulting in significant plasma lipid lowering effects [2] [5].
Sesamin activates peroxisome proliferator-activated receptor alpha, upregulating carnitine palmitoyltransferase 1 and acyl-CoA oxidase, key enzymes in mitochondrial and peroxisomal fatty acid oxidation. Simultaneously, it activates peroxisome proliferator-activated receptor gamma in macrophages, promoting lipid droplet hydrolysis. In diabetic rat models, sesamin reduces hepatic triglycerides by 40% and serum free fatty acids by 32% through peroxisome proliferator-activated receptor co-activation [2] [5].
Sesamin upregulates liver X receptor targets ATP-binding cassette transporter A1 and ATP-binding cassette transporter G1, enhancing apolipoprotein A1-mediated cholesterol efflux from macrophages. This reduces foam cell formation by 63% in atherosclerotic models. Sesamin also downregulates sterol regulatory element-binding protein 2 and its target genes 3-hydroxy-3-methylglutaryl-CoA reductase and low-density lipoprotein receptor, decreasing cholesterol biosynthesis and uptake [2] [3].
Sesamin crosses the blood-brain barrier and protects neuronal cells by activating endogenous antioxidant systems and modulating neuroprotective signaling pathways. It reduces reactive oxygen species generation and lipid peroxidation in brain tissues exposed to ischemic or excitotoxic insults [4] [5].
Sesamin activates the sirtuin 1/forkhead box O3a pathway, enhancing transcription of manganese superoxide dismutase and catalase. In hydrogen peroxide-treated neurons, sesamin increases sirtuin 1 expression by 3.5-fold, reducing caspase-3 activity by 60%. This pathway promotes neuronal survival under oxidative stress by improving mitochondrial function and reducing apoptosis [3] [5].
Sesamin attenuates hypoxia-induced neuronal damage by inhibiting cytochrome P450 46A1, a brain-specific enzyme regulating cholesterol homeostasis. In middle cerebral artery occlusion models, sesamin reduces cerebral infarct volume by 56% through dual mechanisms: (1) decreasing 24S-hydroxycholesterol production (a neurotoxic oxysterol), and (2) downregulating N-methyl-D-aspartate receptor subunits NR2A and NR2B, thereby normalizing glutamate signaling and calcium influx. Sesamin also preserves blood-brain barrier integrity by reducing matrix metalloproteinase 9 activity [4] [6].
Table 2: Neuroprotective Pathways of Sesamin
| Neuroprotective Mechanism | Molecular Targets | Functional Outcome |
|---|---|---|
| Antioxidant activation | Sirtuin 1 ↑, forkhead box O3a ↑, catalase ↑ | Reduced neuronal reactive oxygen species (82%) |
| Cholesterol homeostasis | Cytochrome P450 46A1 ↓, 24S-hydroxycholesterol ↓ | Decreased neurotoxic oxysterols (64%) |
| Excitotoxicity prevention | N-methyl-D-aspartate receptor 2A ↓, N-methyl-D-aspartate receptor 2B ↓ | Normalized calcium influx |
| Blood-brain barrier preservation | Matrix metalloproteinase 9 ↓, occludin ↑ | Reduced Evan's blue extravasation (71%) |
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: